3-(Bromomethyl)-1-methylpiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZKPJAXWDZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Bromomethyl)-1-methylpiperidine reactivity and functional groups
An In-depth Technical Guide to the Reactivity and Functional Groups of 3-(Bromomethyl)-1-methylpiperidine
Introduction: A Bifunctional Scaffold for Complex Synthesis
This compound is a versatile heterocyclic building block of significant interest to medicinal chemists and synthetic organic chemists.[1] Its structure uniquely combines two key functional groups within a stable piperidine scaffold: a reactive primary alkyl bromide and a nucleophilic/basic tertiary amine. This duality makes it an invaluable precursor for introducing the N-methylpiperidine moiety into larger molecules and for constructing more complex polycyclic systems.[1][2] This guide provides an in-depth analysis of the compound's reactivity, offering field-proven insights into its application in chemical synthesis.
The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and basicity, which can be crucial for pharmacokinetic profiles.[3] The strategic placement of a bromomethyl group at the 3-position provides a reactive "handle" for a wide array of chemical transformations, primarily through nucleophilic substitution pathways.[1]
Core Reactivity Analysis: The Interplay of Two Functional Groups
The chemical behavior of this compound is dominated by the distinct, yet potentially interacting, properties of its two functional groups. Understanding the preferential reactivity under various conditions is paramount for its successful application.
The Electrophilic Center: The Bromomethyl Group
The primary reactive site is the electrophilic carbon of the bromomethyl (-CH₂Br) group. The carbon-bromine bond is polarized, making the carbon susceptible to attack by nucleophiles. Bromine is an excellent leaving group, facilitating these reactions.[1]
As a primary alkyl halide, the bromomethyl group is highly amenable to bimolecular nucleophilic substitution (Sₙ2) reactions. This pathway is characterized by a backside attack of the nucleophile, leading to the displacement of the bromide ion in a single, concerted step.[4] This mechanism is advantageous for its stereochemical predictability (inversion of configuration, if a chiral center were present) and the general absence of carbocation rearrangements.[1]
The choice of nucleophile dictates the functional group introduced. A wide variety of nucleophiles can be employed, making this a powerful tool for diversification.[1][2]
Common Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group | Solvent | Typical Conditions |
| Amine (R₂NH) | Piperidine, Aniline | Tertiary/Secondary Amine | Acetonitrile, DMF | Room Temp to 60 °C |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide (-N₃) | DMF, DMSO | Room Temp to 50 °C |
| Thiolate (RS⁻) | Sodium Thiophenoxide | Thioether (-SR) | Ethanol, THF | 0 °C to Room Temp |
| Alkoxide (RO⁻) | Sodium Methoxide | Ether (-OR) | Methanol, THF | 0 °C to Room Temp |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile (-CN) | DMSO | 50 °C to 90 °C |
Experimental Protocol: General Procedure for Sₙ2 Displacement
This protocol provides a self-validating framework for the substitution reaction. The key to success is ensuring anhydrous conditions to prevent side reactions and complete dissolution of the nucleophilic salt.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the nucleophile (1.1 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile).
-
Dissolution: Stir the mixture under a nitrogen atmosphere until the nucleophile is completely dissolved. If using a salt like sodium azide, gentle warming may be required.
-
Reactant Addition: Dissolve this compound (1.0 equivalent, often used as the hydrobromide salt with an added equivalent of a non-nucleophilic base like triethylamine to free the amine) in a minimal amount of the same solvent and add it dropwise to the nucleophile solution at room temperature.
-
Reaction: Monitor the reaction by TLC or LC-MS. Gentle heating (40-60 °C) may be necessary to drive the reaction to completion. Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Competing E2 elimination mechanism.
The Nucleophilic/Basic Center: The Tertiary Amine
The nitrogen atom of the 1-methylpiperidine ring possesses a lone pair of electrons, rendering it both a Lewis base and a nucleophile. [5]
As a saturated heterocyclic amine, it is a moderately strong base. The methyl group provides a slight positive inductive effect, increasing the electron density on the nitrogen compared to piperidine itself, thus enhancing its basicity. [6]It readily reacts with acids to form salts. In fact, the compound is often supplied as its hydrobromide salt (this compound hydrobromide) to improve its stability and handling. [7][8]To use the compound in reactions where the free amine is required (e.g., as an internal nucleophile), it must be neutralized with a suitable base.
The nitrogen atom can act as a nucleophile, attacking electrophilic centers. A common reaction is quaternization, where it reacts with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction permanently places a positive charge on the nitrogen atom, a strategy sometimes used in drug design to modify a molecule's properties.
Intramolecular Reactivity: A Pathway to Fused Systems
A key feature of this compound is its potential for intramolecular reactions. The proximity of the nucleophilic nitrogen and the electrophilic bromomethyl group allows for intramolecular cyclization. [1]Under basic conditions that ensure the nitrogen is in its free base form, the nitrogen lone pair can attack the bromomethyl carbon in an intramolecular Sₙ2 reaction. This results in the formation of a new five-membered ring fused to the original piperidine ring, creating an indolizidine derivative. [1]This powerful transformation provides rapid access to complex bicyclic scaffolds from a simple linear precursor.
Caption: Intramolecular cyclization workflow.
Synthetic Applications in Drug Development
The reactivity profile of this compound makes it a valuable intermediate in medicinal chemistry. It serves as a key precursor for attaching a piperidine moiety to a larger molecule, a common strategy for improving pharmacological properties. [1][3]For instance, it has been identified as a precursor in the synthesis of the antipsychotic drug Pecazine. [1]The ability to easily displace the bromide with various nucleophiles allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
As with all alkylating agents, this compound and its salts should be handled with care. It is classified as an irritant and is harmful if swallowed. [9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11][12]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [9][11]Avoid contact with skin and eyes. [9]* Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents. [8][11]The hydrobromide salt form enhances stability for storage. [2]
Conclusion
This compound is a synthetically powerful and versatile building block. Its bifunctional nature, possessing both a highly reactive electrophilic center and a nucleophilic tertiary amine, provides chemists with a robust tool for molecular construction. A thorough understanding of the factors that control the competition between substitution, elimination, and intramolecular cyclization is essential for harnessing its full potential. By carefully selecting reagents and reaction conditions, researchers can leverage this compound to efficiently synthesize a diverse range of complex molecules for applications in drug discovery and materials science.
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- THREE-COMPONENT REACTIONS WITH 3-PHENYL-1-AZA- BICYCLO[1.1.0]BUTANE, DIMETHYL DICYANOFUMARATE, AND PRIMARY AROMATIC AMINES Grzeg. HETEROCYCLES.
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Methodological & Application
The Strategic Use of 3-(Bromomethyl)-1-methylpiperidine as a Versatile Alkylating Agent in Medicinal Chemistry: Application Notes and Protocols
Abstract
This comprehensive guide details the strategic application of 3-(Bromomethyl)-1-methylpiperidine as a pivotal alkylating agent in medicinal chemistry and synthetic organic chemistry. This document provides an in-depth analysis of the reagent's reactivity, supported by mechanistic insights, and furnishes field-proven, step-by-step protocols for its application in N- and O-alkylation reactions. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes experimental design, safety, and troubleshooting to enable the efficient incorporation of the valuable 1-methyl-3-piperidinylmethyl moiety into novel molecular entities.
Introduction: The Pharmacophoric Significance of the 1-Methyl-3-piperidinylmethyl Moiety
In the landscape of drug discovery, the incorporation of specific structural motifs is a key strategy for optimizing the pharmacological profile of a lead compound. The 1-methyl-3-piperidinylmethyl group is a particularly valuable pharmacophore, frequently integrated into molecules to enhance their drug-like properties.[1] The piperidine ring, a saturated heterocycle, introduces a three-dimensional character that can facilitate precise interactions within the binding pockets of biological targets.[1] Furthermore, the tertiary amine of the 1-methylpiperidine moiety typically possesses a pKa in the physiological range, ensuring it is predominantly protonated at pH 7.4. This positive charge can be crucial for forming key ionic interactions with target proteins and can also enhance aqueous solubility, a critical factor for favorable pharmacokinetics. This compound serves as a highly efficient and reactive electrophilic building block for introducing this important structural unit onto a variety of nucleophilic scaffolds.
Reagent Profile, Safety, and Handling
A comprehensive understanding of the reagent's characteristics and the implementation of rigorous safety measures are prerequisites for its successful and safe utilization in a laboratory setting.
| Property | Value | Source |
| Chemical Formula | C₇H₁₄BrN | [2] |
| Molecular Weight | 192.10 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Boiling Point | 75-78 °C at 12 mmHg | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere, protect from moisture and light | [5] |
| Key Hazards | Corrosive, Lachrymator, Moisture Sensitive, Skin and Eye Irritant | [3][6] |
Critical Safety & Handling Protocols:
-
Engineering Controls: All manipulations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of its vapors, which have lachrymatory properties.
-
Personal Protective Equipment (PPE): Standard PPE, including a flame-resistant lab coat, splash-proof safety goggles, and face shield, is mandatory. Chemically resistant gloves (nitrile or neoprene are suitable) must be worn.
-
Hygroscopic Nature: The reagent is sensitive to moisture. It should be stored under an inert atmosphere (e.g., argon or nitrogen). All glassware must be flame- or oven-dried prior to use, and anhydrous solvents and techniques are essential to prevent hydrolysis of the bromomethyl group to the corresponding, non-reactive alcohol.
-
Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
The Mechanism of Alkylation: A Classic S(_N)2 Trajectory
The utility of this compound as an alkylating agent is rooted in its structure as a primary alkyl halide. The carbon atom of the bromomethyl group is electrophilic, a property enhanced by the electronegativity of the adjacent bromine atom, which serves as an excellent leaving group. Consequently, the reagent readily participates in bimolecular nucleophilic substitution (S(_N)2) reactions.
The reaction is initiated by the attack of a nucleophile (Nu:⁻) on the electrophilic methylene carbon. This attack occurs from the backside of the carbon-bromine bond, proceeding through a single, high-energy transition state. In this transition state, the bond between the nucleophile and the carbon is forming concurrently as the carbon-bromine bond is breaking. The reaction results in the formation of a new carbon-nucleophile bond and the displacement of the bromide ion.
Figure 1. Generalized S(_N)2 mechanism for alkylation.
The success of the alkylation is critically dependent on the reaction conditions. A base is typically required to deprotonate the nucleophile (e.g., a phenol or a secondary amine), thereby increasing its nucleophilicity. The choice of solvent is also crucial; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are preferred as they solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive.
Field-Validated Experimental Protocols
The following protocols provide robust and reproducible starting points for the alkylation of common nucleophiles. Researchers should note that optimization of stoichiometry, temperature, and reaction duration may be necessary for specific substrates.
Protocol 4.1: N-Alkylation of a Secondary Amine
This protocol details a general procedure for the synthesis of a tertiary amine via the alkylation of a secondary amine, a common transformation in the construction of pharmacologically relevant scaffolds.
Experimental Workflow for N-Alkylation:
Figure 2. Step-by-step workflow for N-alkylation.
Detailed Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the secondary amine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to achieve a substrate concentration of approximately 0.2 M.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon).
-
Reagent Addition: Cool the stirring suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.2 eq) in anhydrous ACN via syringe over 15 minutes.
-
Reaction Progress: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 16-24 hours.
-
Monitoring: Check for the consumption of the starting amine using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Initial Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the filter cake with ACN. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate (EtOAc) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional EtOAc (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure tertiary amine. Confirm the structure and purity by NMR and HRMS analysis.
Protocol 4.2: O-Alkylation of a Phenolic Compound
This protocol describes the synthesis of an aryl ether, a common structural motif in many biologically active compounds, through the alkylation of a phenol.
Comparative Analysis of Key Reaction Parameters:
| Parameter | N-Alkylation (Protocol 4.1) | O-Alkylation (Protocol 4.2) | Scientific Rationale for the Difference |
| Base | K₂CO₃ (Potassium Carbonate) | Cs₂CO₃ (Cesium Carbonate) | Phenols are generally less acidic than the conjugate acids of secondary amines. Cs₂CO₃ is a stronger, softer base that is highly effective for deprotonating phenols. The large, polarizable Cs⁺ cation also leads to a "naked" and more reactive phenoxide anion, accelerating the S(_N)2 reaction. |
| Solvent | Acetonitrile (ACN) | Dimethylformamide (DMF) | DMF is a highly polar aprotic solvent that excels at solvating the cesium cation, further enhancing the nucleophilicity of the phenoxide. It is often superior to ACN for less reactive nucleophiles. |
| Temperature | 0 °C to Room Temp. | Room Temp. to 60 °C | The oxygen nucleophile of a phenol is typically less reactive than a corresponding nitrogen nucleophile. Gentle heating is often necessary to achieve a reasonable reaction rate and drive the reaction to completion. |
Detailed Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the phenol (1.0 eq) and cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M.
-
Reagent Addition: Add this compound (1.1 eq) to the stirring suspension at room temperature.
-
Reaction and Monitoring: Stir the reaction at room temperature or heat to 50-60 °C if necessary. Monitor the disappearance of the starting phenol by TLC or LC-MS. Reaction times can vary from 4 to 18 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction and Purification: Separate the layers and extract the aqueous phase multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography as described in Protocol 4.1.
Troubleshooting and Advanced Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive alkylating agent due to hydrolysis. 2. Insufficiently strong base. 3. Low nucleophilicity of the substrate. | 1. Ensure rigorous anhydrous conditions. Use freshly opened or properly stored reagent. 2. For O-alkylation, switch from K₂CO₃ to Cs₂CO₃. For very weakly acidic nucleophiles, consider NaH. 3. Increase reaction temperature and/or reaction time. Switch to a more polar solvent like DMF. |
| Formation of Side Products | 1. Di-alkylation (with primary amines). 2. Elimination (less common with primary halides). 3. Quaternization of the product's piperidine nitrogen. | 1. Use a large excess of the primary amine nucleophile relative to the alkylating agent. 2. Use a non-hindered base and avoid excessively high temperatures. 3. This is rare but can occur with prolonged heating or excess alkylating agent. Use a slight excess (1.1-1.2 eq) of the alkylating agent and monitor the reaction to avoid extended reaction times after completion. |
| Difficult Purification | Co-elution of product with unreacted starting material or byproducts. | Optimize the reaction to drive it to completion. During work-up, an acidic wash (e.g., 1M HCl) can remove basic starting materials/products, while a basic wash (e.g., 1M NaOH) can remove acidic starting materials (like phenols). Adjust the column chromatography gradient to improve separation. |
Conclusion
This compound stands out as a robust and highly effective electrophilic partner for the introduction of the 1-methyl-3-piperidinylmethyl moiety. Its predictable reactivity via an S(_N)2 mechanism allows for the strategic alkylation of a diverse range of nitrogen and oxygen nucleophiles. By carefully selecting the appropriate base, solvent, and temperature, and by adhering to rigorous anhydrous techniques, researchers can reliably synthesize novel derivatives for evaluation in drug discovery and development programs. The protocols and insights provided in this document offer a solid foundation for the successful application of this versatile chemical building block.
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Application Notes and Protocols for the Synthesis of 3-(Aminomethyl)-1-methylpiperidine Derivatives
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] This document provides a comprehensive guide for the synthesis of 3-(aminomethyl)-1-methylpiperidine derivatives through the N-alkylation of various primary and secondary amines with 3-(bromomethyl)-1-methylpiperidine. We delve into the underlying reaction mechanism, provide detailed, field-tested protocols, and discuss critical parameters for reaction optimization and control. This guide is intended for researchers, chemists, and professionals in drug discovery and development seeking to leverage this versatile reaction for the creation of novel chemical entities.
Introduction: Significance and Application
The 3-substituted piperidine motif is a highly privileged structure in drug design, appearing in a wide array of therapeutic agents targeting the central nervous system (CNS), cancer, and infectious diseases.[2] The specific subclass of 3-(aminomethyl)-1-methylpiperidine derivatives is of particular interest due to its role as a key intermediate and pharmacophore in compounds designed for neurotransmitter research and as potential analgesics and antidepressants.[3]
The reaction of this compound with amines provides a direct and efficient route to these valuable compounds. It is a classic example of N-alkylation via nucleophilic aliphatic substitution, a fundamental transformation in organic synthesis.[4][5] Understanding and mastering this reaction allows for the systematic generation of compound libraries for structure-activity relationship (SAR) studies, which is a critical step in the drug discovery pipeline.[6]
Scientific Principles: The Reaction Mechanism
The core transformation is a bimolecular nucleophilic substitution (SN2) reaction. The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile.[7] It attacks the electrophilic methylene carbon of this compound, displacing the bromide ion, which is a good leaving group.
Caption: SN2 mechanism for the N-alkylation of an amine.
A critical aspect of this reaction is the management of acidity and subsequent reactivity. The initial product is an ammonium salt. A base is required to deprotonate this salt, yielding the neutral, higher-substituted amine product.[8] This newly formed amine can itself be nucleophilic.
Controlling Over-Alkylation: A common challenge in the N-alkylation of primary and secondary amines is over-alkylation, where the desired product reacts further with the alkyl halide.[5][9] For instance, a primary amine (RNH₂) can react to form a secondary amine, which can then react again to form a tertiary amine, and finally a quaternary ammonium salt.[7]
Strategies to Promote Mono-alkylation:
-
Use of Excess Amine: Employing a large excess of the starting amine ensures that the alkyl halide is more likely to encounter and react with the initial, more abundant amine rather than the product amine.[8][10] This is particularly effective when the starting amine is inexpensive and readily available.
-
Controlled Stoichiometry and Slow Addition: Using a 1:1 stoichiometry and slowly adding the alkyl halide to the amine solution can help minimize the concentration of the alkylating agent at any given time, thus disfavoring the second alkylation step.
Experimental Protocols
Safety and Handling
Caution: this compound and its parent compound, 3-(bromomethyl)piperidine, are hazardous. They are classified as causing skin and eye irritation and may cause respiratory irritation.[11] Acute oral toxicity is also a concern.[11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[12][13]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[12][14]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[11][13]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[11][13]
-
General Protocol for N-Alkylation
This protocol provides a general method for the reaction between this compound hydrobromide and a generic primary or secondary amine.
Materials:
-
This compound hydrobromide
-
Amine of interest (e.g., aniline, morpholine, benzylamine)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.2 equivalents).
-
Solvent and Base Addition: Dissolve the amine in the chosen anhydrous solvent (e.g., MeCN, 20 mL per 10 mmol of amine). Add the base (e.g., K₂CO₃, 2.5 equivalents, or Et₃N, 2.5 equivalents).
-
Reagent Addition: In a separate flask, dissolve this compound hydrobromide (1.0 equivalent) in a minimal amount of the same solvent. Add this solution dropwise to the stirring amine/base mixture at room temperature over 15-20 minutes.
-
Reaction: Allow the reaction to stir at room temperature. For less reactive amines, the mixture may be gently heated to 40-60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (bromomethylpiperidine) is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter the mixture to remove the solids.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between DCM (or Ethyl Acetate) and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% Methanol in DCM, or Hexanes/Ethyl Acetate with 1% Et₃N) to afford the pure product.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[15][16]
Data Presentation: Reaction Conditions and Characterization
The optimal conditions can vary depending on the nucleophilicity of the amine. Below is a table summarizing typical conditions and expected outcomes.
| Amine Type | Example Amine | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Primary, Aliphatic | Benzylamine | K₂CO₃ | MeCN | 25 | 6-12 | 80-95% |
| Primary, Aromatic | Aniline | K₂CO₃ | DMF | 60 | 18-24 | 65-80% |
| Secondary, Cyclic | Morpholine | Et₃N | DCM | 25 | 4-8 | 85-98% |
| Secondary, Acyclic | Diethylamine | Et₃N | THF | 25 | 8-16 | 75-90% |
Table 1: Representative conditions for the N-alkylation reaction.
A representative characterization data set for the product of the reaction with morpholine, 4-((1-methylpiperidin-3-yl)methyl)morpholine , is provided below.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.85-2.95 (m, 2H), 2.60-2.70 (m, 4H), 2.40-2.50 (m, 4H), 2.25 (s, 3H, N-CH₃), 1.60-1.90 (m, 5H), 0.85-1.00 (m, 2H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 67.1, 60.5, 57.3, 53.8, 46.2, 39.5, 28.1, 25.3. |
| HRMS (ESI) | m/z calculated for C₁₁H₂₃N₂O [M+H]⁺: 199.1805, Found: 199.1808. |
Table 2: Example characterization data for a synthesized derivative.
Workflow Visualization
The following diagram illustrates the general laboratory workflow from initial setup to the final, characterized product.
Caption: General experimental workflow for synthesis and purification.
References
- Apollo Scientific. (2022). 3-(Bromomethyl)
-
Khom, S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. [Link]
-
Angene Chemical. (2021). Safety Data Sheet: 3-(Bromomethyl)piperidine. [Link]
-
Khom, S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]
-
Vasilev, V. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4825. [Link]
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Zha, G.-F., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2008). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(12), 3249. [Link]
-
Meltzer, P. C., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(3), 473-483. [Link]
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Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric di-substituted piperidines. Chemical Science, 13(42), 12519-12531. [Link]
-
Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 241-245. [Link]
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Guérin, C., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478-3481. [Link]
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OC-Master. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. [Link]
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Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(21), 6432. [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Minnesota State University Moorhead. [Link]
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Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]
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Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117002. [Link]
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Michigan State University. (n.d.). Amine Reactivity. [Link]
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Clark, J. (n.d.). Amines as nucleophiles. Chemguide. [Link]
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Application Note: Strategic Synthesis of Novel Bioactive Scaffolds Using 3-(Bromomethyl)-1-methylpiperidine
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds.[1][2] 3-(Bromomethyl)-1-methylpiperidine, a readily accessible and highly reactive building block, offers a direct route to introduce this valuable scaffold into novel molecular architectures. This document provides a comprehensive guide to the strategic use of this reagent, detailing robust protocols for N- and C-alkylation reactions. By explaining the causality behind experimental choices and providing self-validating, step-by-step procedures, this guide empowers researchers to efficiently synthesize and explore new chemical space in drug discovery programs.[3][4][5]
Introduction: The Versatility of a Privileged Scaffold
This compound is a bifunctional reagent featuring a saturated N-methylated piperidine ring and a reactive primary alkyl bromide. The piperidine ring provides a three-dimensional, sp³-rich scaffold, a desirable feature for improving the physicochemical properties and escaping the "flatland" of many aromatic drug candidates.[6][7] The bromomethyl group serves as a potent electrophilic handle, highly susceptible to nucleophilic substitution (SN2) reactions.[8] This reactivity allows for the covalent linkage of the piperidine unit to a wide variety of molecular frameworks, making it an indispensable tool for lead generation and optimization.[8][9]
This reagent is a key precursor for introducing the 1-methylpiperidine-3-yl)methyl moiety, which can be found in various pharmacologically active agents. Its utility lies in its ability to readily couple with nucleophiles such as amines, phenols, thiols, and carbanions, thereby enabling the rapid generation of diverse compound libraries.
Physicochemical Properties
| Property | Value | Source |
| Compound Name | This compound | PubChem |
| CAS Number | 41886-04-8 | [10] |
| Molecular Formula | C₇H₁₄BrN | - |
| Molecular Weight | 192.10 g/mol | - |
| Form | Often supplied as the hydrobromide salt (C₇H₁₅Br₂N) | [11] |
General Synthetic Workflow
The synthesis of novel compounds using this compound typically follows a streamlined workflow. The process begins with the selection of an appropriate nucleophile, proceeds through a carefully controlled alkylation reaction, and concludes with rigorous purification and characterization to confirm the structure of the final product.
Caption: General experimental workflow for synthesis.
Protocol I: N-Alkylation of Secondary Amines
N-alkylation is one of the most common applications of this reagent, used to synthesize tertiary amines which are prevalent in centrally active drugs. The reaction proceeds via a classical SN2 mechanism.
Mechanistic Rationale
The lone pair of the secondary amine acts as the nucleophile, attacking the electrophilic methylene carbon of the 3-(bromomethyl) group. The bromide ion serves as an excellent leaving group. A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the starting amine.[12]
Caption: SN2 mechanism for N-alkylation.
Detailed Step-by-Step Protocol
This protocol describes the alkylation of piperazine with this compound hydrobromide.
Materials:
-
Piperazine (1.0 eq)
-
This compound hydrobromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add piperazine (1.0 g, 11.6 mmol), anhydrous K₂CO₃ (4.0 g, 29.0 mmol), and anhydrous acetonitrile (50 mL).
-
Reagent Addition: Stir the suspension vigorously at room temperature. Add this compound hydrobromide (3.46 g, 12.8 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps control any initial exotherm. K₂CO₃ is an inexpensive and effective base for this transformation, ensuring the amine remains deprotonated and nucleophilic.[12]
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in DCM (50 mL) and wash with saturated NaHCO₃ solution (2 x 30 mL) and then brine (30 mL). Causality Note: The aqueous wash removes any remaining inorganic salts and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to afford the pure tertiary amine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol II: C-Alkylation of Ketone Enolates
For the construction of novel carbon-carbon bonds, this compound can be used to alkylate carbanions, such as ketone enolates. This protocol is invaluable for extending carbon chains and building more complex molecular scaffolds.[13]
Mechanistic Rationale
The reaction requires the initial deprotonation of a ketone at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate is a potent carbon-based nucleophile that subsequently attacks the electrophilic bromomethyl group in an SN2 fashion. Low temperatures are critical to ensure kinetic control, prevent side reactions, and maintain the stability of the enolate.[14]
Caption: Workflow for C-alkylation of a ketone.
Detailed Step-by-Step Protocol
This protocol describes the α-alkylation of cyclohexanone.
Materials:
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.15 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Cyclohexanone (1.0 eq), freshly distilled
-
This compound (free base, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask under N₂, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add diisopropylamine (1.2 eq) via syringe. Slowly add n-BuLi (1.15 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to form the LDA solution.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise via a syringe pump over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour. Causality Note: Slow addition of the ketone to the strong base ensures complete and rapid deprotonation to form the kinetic enolate, minimizing self-condensation side reactions.
-
Alkylation: Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired α-alkylated ketone.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, IR spectroscopy, and HRMS.
Safety and Handling
This compound and its salts are hazardous materials that must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[11][17]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling.[11][16] In case of contact, wash the affected area with copious amounts of water and seek medical attention.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[17]
References
-
Kozlovskii, V., & Voskressensky, L. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. Available from: [Link]
-
Chemsrc. (n.d.). This compound(SALTDATA: HBr). Retrieved from [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7955-7965. Available from: [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space. Retrieved from [Link]
-
Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 198, 112330. Available from: [Link]
-
PubChem. (n.d.). 3-Bromo-1-methylpiperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet: 3-(Bromomethyl)piperidine. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Scully, F. E. Jr. (1981). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available from: [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Fernandes, P. O., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1140. Available from: [Link]
-
Johnson, T. A. (2016). A Prospective Method To Guide Small Molecule Drug Design. Journal of Chemical Education, 93(10), 1773-1777. Available from: [Link]
-
CaltechTHESIS. (1975). Alkylation of Ketones with 3-Bromomethyl-l, 2-Benzisothiazoles. Retrieved from [Link]
-
International Journal of Science and Research. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Retrieved from [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. Available from: [Link]
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- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion Rates in 3-(Bromomethyl)-1-methylpiperidine Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3-(Bromomethyl)-1-methylpiperidine. This document is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low conversion rates, during this critical synthetic transformation. As a key building block in medicinal chemistry, the efficient synthesis of this piperidine derivative is paramount.[1] This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve common issues in your experimental workflow.
The conversion of 3-(Hydroxymethyl)-1-methylpiperidine to its bromomethyl counterpart is a foundational step, yet it is susceptible to various pitfalls that can diminish yield and purity.[1] This guide will focus on the most common bromination methods, such as those employing phosphorus tribromide (PBr₃) and the Appel reaction, to provide actionable solutions.
Part 1: Troubleshooting Guide - A Mechanistic Approach
Low conversion rates are often symptomatic of underlying issues with reagents, reaction conditions, or work-up procedures. This section is structured to help you systematically identify and address the root cause of poor yields.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing the cause of low conversion rates.
Question 1: My reaction with Phosphorus Tribromide (PBr₃) is sluggish and incomplete. What are the likely causes?
Answer:
When employing PBr₃ for the conversion of 3-(Hydroxymethyl)-1-methylpiperidine, several factors can lead to low yields. PBr₃ is a highly reactive and moisture-sensitive reagent.[2]
-
Moisture Contamination: The primary culprit is often the presence of water in the starting alcohol, solvent, or glassware. PBr₃ reacts vigorously with water to produce phosphorous acid (H₃PO₃) and hydrobromic acid (HBr).[3] This side reaction consumes the PBr₃, reducing the amount available for the desired Sₙ2 reaction with the alcohol. The HBr generated can also protonate the basic nitrogen of the piperidine ring, potentially leading to the formation of a hydrobromide salt of the starting material, which may be less reactive.
-
Improper Stoichiometry and Addition: The reaction stoichiometry requires one equivalent of PBr₃ for every three equivalents of alcohol. However, it's common practice to use a slight excess of the alcohol to ensure all the PBr₃ is consumed. The order of addition is also critical; PBr₃ should be added dropwise to a cooled solution of the alcohol.[4] Reversing this addition can lead to a rapid, exothermic reaction that is difficult to control and may promote side reactions.[4]
-
Temperature Control: The reaction is exothermic.[5] Maintaining a low temperature (typically 0 °C to room temperature) during the addition of PBr₃ is crucial to prevent side reactions such as the formation of ethers or elimination products.[1][2]
-
Purity of Starting Material: The purity of the 3-(Hydroxymethyl)-1-methylpiperidine is essential. Impurities can interfere with the reaction or complicate purification.
Question 2: I'm observing multiple spots on my TLC plate after an Appel reaction. What are the potential side products?
Answer:
The Appel reaction, which typically uses triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), is another effective method for this transformation.[6][7] However, the formation of byproducts can reduce the yield of this compound.
-
Triphenylphosphine Oxide (TPPO): The primary byproduct of the Appel reaction is triphenylphosphine oxide (TPPO).[8] While its formation is inherent to the reaction mechanism, its presence can complicate purification, especially if it has a similar polarity to the desired product. Inefficient removal of TPPO can lead to an artificially low isolated yield.
-
Unreacted Starting Material: Incomplete conversion is a common issue and can stem from insufficient amounts of PPh₃ or CBr₄, or a reaction time that is too short.
-
Intramolecular Cyclization: The product, this compound, contains both a nucleophilic nitrogen and an electrophilic bromomethyl group.[1] Under certain conditions (e.g., elevated temperatures or the presence of a base), it can undergo intramolecular cyclization to form an indolizidine derivative.[1]
-
Elimination Products: Although less common for primary alcohols, elimination to form an exocyclic alkene is a possible side reaction, particularly if the reaction is overheated or a strong base is inadvertently introduced during work-up.
Diagram: Appel Reaction Mechanism and a Key Side Reaction
Caption: The desired Appel reaction pathway and a potential intramolecular side reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I ensure my reagents and solvents are sufficiently dry?
A1: For solvents like dichloromethane (DCM) or tetrahydrofuran (THF), it is best to use a solvent purification system or to distill them from an appropriate drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for THF).[1] Starting materials should be dried under high vacuum. For the highly moisture-sensitive PBr₃, it is advisable to use a freshly opened bottle or to distill it under reduced pressure.
Q2: My product appears to be unstable during work-up and purification. What precautions should I take?
A2: this compound can be sensitive to heat and strong bases, which can promote elimination or cyclization.[1] It is often prepared and used as its hydrobromide salt to improve stability.[9] During work-up, use mild bases like sodium bicarbonate for neutralization and avoid excessive heating during solvent evaporation. For purification by column chromatography, ensure the silica gel is neutral, and consider running the column at a lower temperature if possible.
Q3: What is the best way to remove triphenylphosphine oxide (TPPO) after an Appel reaction?
A3: TPPO can be challenging to remove due to its moderate polarity. Several methods can be employed:
-
Filtration: In some cases, TPPO will precipitate from the reaction mixture upon cooling or the addition of a non-polar solvent like hexanes, allowing for removal by filtration.[8]
-
Column Chromatography: Careful selection of the eluent system is key. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from TPPO.
-
Aqueous Extraction: Converting TPPO to a water-soluble salt by washing with an acidic solution (e.g., dilute HCl) is generally not effective.
Q4: Are there alternative brominating agents I can use?
A4: Besides PBr₃ and the Appel reaction, other reagents can be considered:
-
Thionyl Bromide (SOBr₂): Similar to thionyl chloride, SOBr₂ can convert primary alcohols to alkyl bromides. However, it is more reactive and less commonly used.[6]
-
Hydrobromic Acid (HBr): Concentrated HBr can also be used, typically at elevated temperatures. The reaction proceeds via an Sₙ2 mechanism for primary alcohols.[1]
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound using Phosphorus Tribromide (PBr₃)
-
Preparation: Under an inert atmosphere (nitrogen or argon), add 3-(Hydroxymethyl)-1-methylpiperidine (1.0 eq) to anhydrous dichloromethane (DCM) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.35 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Work-up: Make the aqueous solution basic (pH > 10) by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide, keeping the mixture cool in an ice bath.
-
Extraction: Extract the aqueous layer with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on neutral alumina or silica gel.
Protocol 2: Synthesis of this compound via the Appel Reaction
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add triphenylphosphine (1.5 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of CBr₄: Add carbon tetrabromide (1.3 eq) portion-wise, maintaining the temperature at 0 °C.[10]
-
Addition of Alcohol: Add a solution of 3-(Hydroxymethyl)-1-methylpiperidine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.[10]
-
Concentration: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide.
Part 4: Data Summary
| Reagent/Method | Key Advantages | Common Issues | Typical Temperature Range |
| PBr₃ | High reactivity, good yields with primary alcohols.[3] | Moisture sensitivity, exothermicity, corrosive byproducts.[2][4] | 0 °C to Room Temperature |
| Appel Reaction | Mild reaction conditions, high yields.[11] | Stoichiometric amounts of reagents, difficult TPPO removal.[7][8] | 0 °C to Room Temperature |
| HBr | Readily available reagent. | Requires higher temperatures, potential for side reactions.[1] | Reflux |
References
-
Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
- Oreate AI Blog. (2026, January 15).
-
BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]
- Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1)
-
NileRed. (2016, January 14). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). [Video]. YouTube. Retrieved from [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
- ACS GCI Pharmaceutical Roundtable. (2026, January 3).
-
Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]
-
Chemsrc. (2025, August 27). CAS#:41886-04-8 | this compound(SALTDATA: HBr). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-1-methylpiperidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Role of PBr3 in Alcohol Chemistry: A Transformative Agent - Oreate AI Blog [oreateai.com]
- 3. byjus.com [byjus.com]
- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 5. youtube.com [youtube.com]
- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Appel Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-(Bromomethyl)-1-methylpiperidine and its Isomeric Analogues
Introduction
Within the landscape of medicinal chemistry and synthetic organic chemistry, N-heterocycles are foundational scaffolds for the development of novel therapeutic agents. Among these, the piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals. The functionalization of this ring is therefore of paramount importance. Brominated piperidines serve as highly versatile synthetic intermediates, with the carbon-bromine bond providing a reactive "handle" for a multitude of chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[1][2]
This guide provides an in-depth comparative analysis of the reactivity of 3-(Bromomethyl)-1-methylpiperidine, a key building block, against its structural isomers and analogues.[2] We will explore how the seemingly subtle change in the position of the bromine substituent dramatically influences the molecule's reactivity profile. This analysis is grounded in fundamental principles of physical organic chemistry and is designed to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in reaction design and optimization.
Pillar 1: The Foundations of Reactivity in Brominated Piperidines
The reactivity of these compounds is primarily dictated by the C-Br bond and is influenced by several key factors:
-
The Nature of the Carbon-Bromine Bond: The C-Br bond is polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. Bromine is an excellent leaving group due to the relatively low strength of the C-Br bond (approx. 276 kJ/mol) and the stability of the resulting bromide anion (Br⁻).[3] This inherent property makes brominated piperidines prime candidates for substitution reactions.
-
Prevailing Reaction Mechanisms: Nucleophilic substitution reactions for these compounds can theoretically proceed via two main pathways:
-
SN2 (Bimolecular Nucleophilic Substitution): A single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. This mechanism is favored for primary halides, such as the bromomethyl (-CH₂Br) group, and is sensitive to steric hindrance around the reaction center.[4]
-
SN1 (Unimolecular Nucleophilic Substitution): A two-step process involving the formation of a carbocation intermediate. While less common for primary halides, it can be facilitated by neighboring group participation.
-
-
The Role of the Piperidine Nitrogen: The tertiary amine within the piperidine ring is a crucial determinant of reactivity. Its lone pair of electrons can exert a profound influence through:
-
Inductive Effects: The nitrogen atom influences the electron density across the ring.
-
Intramolecular Catalysis (Anchimeric Assistance): The nitrogen can act as an internal nucleophile, attacking the electrophilic carbon to form a transient, highly reactive bicyclic azetidinium ion intermediate.[5] This neighboring group participation can significantly accelerate the rate of substitution compared to analogous carbocyclic systems.
-
Pillar 2: A Comparative Analysis of Reactivity
The reactivity of a brominated piperidine is not absolute but is best understood in relation to its isomers. Here, we compare this compound with key analogues.
| Compound | Structure | Key Structural Features | Predicted Relative Reactivity (Nucleophilic Substitution) |
| 2-(Bromomethyl)-1-methylpiperidine | ![]() | Primary halide. Bromomethyl group is adjacent (α) to the ring nitrogen. | Highest |
| This compound | ![]() | Primary halide. Bromomethyl group is β to the ring nitrogen. | High |
| 4-(Bromomethyl)-1-methylpiperidine | ![]() | Primary halide. Bromomethyl group is γ to the ring nitrogen. | Moderate |
| 3-Bromo-1-methylpiperidine | ![]() | Secondary halide. Bromine is directly attached to the piperidine ring. | Lowest |
Analysis of Isomeric Reactivity
1. 2-(Bromomethyl)-1-methylpiperidine (Highest Reactivity): The exceptional reactivity of this isomer stems from the proximity of the nitrogen's lone pair to the electrophilic -CH₂Br carbon. This arrangement facilitates rapid intramolecular SN2 cyclization to form a highly strained and reactive five-membered azetidinium ion intermediate. This process, known as anchimeric assistance, dramatically lowers the activation energy for the departure of the bromide ion. The subsequent attack by an external nucleophile occurs on this activated intermediate, leading to a rapid overall substitution rate.
2. This compound (High Reactivity): Our topic compound exhibits a balanced and highly useful reactivity profile. As a primary halide, it readily undergoes SN2 reactions.[2] While direct formation of a six-membered ring via intramolecular cyclization is kinetically less favorable than the five-membered ring formation in the 2-isomer, the nitrogen atom can still participate in the reaction. It can stabilize the transition state through space, accelerating the reaction relative to its carbocyclic analogue, (bromomethyl)cyclohexane. The primary factor driving its reactivity is the unhindered nature of the primary carbon center, making it an excellent substrate for SN2 displacement.
3. 4-(Bromomethyl)-1-methylpiperidine (Moderate Reactivity): In this isomer, the bromomethyl group is positioned further from the nitrogen atom. Consequently, the potential for intramolecular participation or anchimeric assistance is significantly diminished. Its reactivity is therefore more akin to a typical primary alkyl bromide. The rate of nucleophilic substitution will be primarily governed by the steric accessibility of the reaction site and the strength of the nucleophile, without significant acceleration from the ring nitrogen.
4. 3-Bromo-1-methylpiperidine (Lowest Reactivity): This analogue is fundamentally different as the bromine is attached to a secondary carbon of the piperidine ring itself.[1] This leads to two primary reasons for its lower reactivity in substitution reactions:
-
Increased Steric Hindrance: The approach of a nucleophile to the secondary carbon is more sterically hindered compared to the primary carbon of a bromomethyl group.
-
Increased Competition from Elimination: The presence of hydrogen atoms on the adjacent carbons (β-hydrogens) makes E2 (bimolecular elimination) a more competitive pathway, especially with strong, bulky bases.
Pillar 3: Visualizing the Reaction Pathways
To better illustrate these concepts, the following diagrams outline the key mechanistic pathways.
Caption: Anchimeric assistance in 2-(Bromomethyl)-1-methylpiperidine.
Experimental Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution
To quantitatively validate the predicted reactivity trends, a comparative kinetic study can be performed. This protocol describes a self-validating system for measuring the relative rates of reaction for the different brominated piperidine isomers with a model nucleophile, sodium azide.
Objective: To determine the second-order rate constants (k₂) for the reaction of 2-, 3-, and 4-(bromomethyl)-1-methylpiperidine and 3-bromo-1-methylpiperidine with sodium azide in acetonitrile at a constant temperature.
Materials:
-
This compound
-
Isomeric brominated piperidines (2- and 4-bromomethyl, 3-bromo analogues)
-
Sodium azide (NaN₃)
-
Acetonitrile (HPLC grade, anhydrous)
-
Internal standard (e.g., dodecane)
-
Volumetric flasks, pipettes, and syringes
-
Constant temperature bath or reaction block
-
Gas chromatograph with a flame ionization detector (GC-FID) or HPLC system
Procedure:
-
Solution Preparation:
-
Accurately prepare a 0.1 M stock solution of each brominated piperidine isomer in acetonitrile.
-
Prepare a 0.2 M stock solution of sodium azide in acetonitrile. (Note: Use caution, azides are toxic).
-
Prepare a stock solution of the internal standard (e.g., 0.05 M dodecane) in acetonitrile.
-
-
Reaction Setup:
-
For each isomer, place a sealed reaction vial containing 4.0 mL of the 0.1 M piperidine stock solution and 1.0 mL of the internal standard solution into a constant temperature bath set to 50.0 °C. Allow the solution to equilibrate for 15 minutes.
-
In a separate vial, equilibrate 5.0 mL of the 0.2 M sodium azide stock solution to the same temperature.
-
-
Initiation and Sampling:
-
To initiate the reaction, rapidly add the 5.0 mL of the pre-heated sodium azide solution to the piperidine solution. This results in initial concentrations of 0.05 M for the piperidine isomer and 0.1 M for sodium azide.
-
Immediately withdraw a ~0.5 mL aliquot (t=0 sample) and quench it in a vial containing 1 mL of cold deionized water.
-
Continue to withdraw and quench aliquots at regular time intervals (e.g., every 15, 30, 60, 120, 240 minutes). The sampling frequency should be adjusted based on the expected reactivity (more frequent for the 2-isomer).
-
-
Analysis:
-
Analyze each quenched sample by GC-FID or HPLC. The analytical method must be able to resolve the starting brominated piperidine from the product and the internal standard.
-
Create a calibration curve for each starting material against the internal standard to determine concentration from the peak area ratios.
-
-
Data Processing:
-
For each time point, calculate the concentration of the remaining brominated piperidine.
-
Since the reaction is pseudo-first-order with respect to the piperidine (as [NaN₃] >> [piperidine]), plot ln([Piperidine]t / [Piperidine]₀) versus time (in seconds).
-
The slope of this line will be equal to -kobs (the observed pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [NaN₃]initial.
-
Compare the k₂ values for each isomer to establish a quantitative ranking of their reactivity.
-
Conclusion
The reactivity of brominated piperidines is a nuanced interplay between the position of the halogen, steric factors, and the crucial role of the intramolecular nitrogen atom. While all bromomethylpiperidines are valuable synthetic intermediates, their reactivity profiles differ significantly.
-
2-(Bromomethyl)-1-methylpiperidine is the most reactive due to powerful anchimeric assistance, proceeding through a highly activated azetidinium intermediate.
-
This compound , the subject of this guide, offers a robust and predictable reactivity for a primary halide, making it an ideal and versatile building block for standard SN2 transformations.
-
4-(Bromomethyl)-1-methylpiperidine behaves most like a standard primary alkyl bromide, with its reactivity largely independent of the nitrogen's influence.
-
3-Bromo-1-methylpiperidine is the least reactive towards substitution due to its secondary nature and increased steric hindrance.
Understanding these differences is critical for synthetic chemists to control reaction outcomes, optimize yields, and select the appropriate building block for the desired molecular architecture.
References
- Johnson, R. M. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol. Journal of the Chemical Society B: Physical Organic, 1062.
- Buncel, E., & Um, I.-H. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
-
Chemistry Stack Exchange. (2018). Reaction of alkyl bromide in presence of piperidine. Retrieved from [Link]
-
Filo. (2025). What is the reactivity of haloalkanes? Explain the factors affecting the reactivity of haloalkanes. Retrieved from [Link]
-
Kalesse, M. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Retrieved from [Link]
- Kalsner, S. (1970). Effects of a haloalkylamine on responses to and disposition of sympathomimetic amines. British Journal of Pharmacology.
- Taddei, F., & Vivarelli, P. (1972). Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. Journal of the Chemical Society, Perkin Transactions 2.
-
Allen. (n.d.). Which factors determine the reactivity of halogens in the subsitution reaction?. Retrieved from [Link]
-
LibreTexts Chemistry. (2015). Summary of Reactivity of Haloalkanes. Retrieved from [Link]
-
Chemsrc. (2025). This compound(SALTDATA: HBr). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-1-methylpiperidine. Retrieved from [Link]
- Bakulev, V. A., et al. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Beilstein Journal of Organic Chemistry.
-
ResearchGate. (2025). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Retrieved from [Link]
-
Quora. (2018). Which is a major factor which decide the reactivity of alkyl halides?. Retrieved from [Link]
Sources
A Comparative Guide to the Potential Biological Activities of 3-(Bromomethyl)-1-methylpiperidine Derivatives
For researchers and professionals in drug development, the piperidine scaffold is a cornerstone of medicinal chemistry, offering a versatile and synthetically accessible framework for novel therapeutics.[1] This guide delves into the potential activity landscape of derivatives originating from 3-(bromomethyl)-1-methylpiperidine, a reactive and adaptable building block. Due to a notable scarcity of direct comparative studies on this specific scaffold, this analysis will leverage experimental data from structurally analogous 3-substituted and other relevant piperidine derivatives to project potential biological activities and structure-activity relationships (SAR). We will explore potential applications in key therapeutic areas, supported by detailed experimental protocols and logical frameworks for derivatization and screening.
The Synthetic Versatility of this compound
The primary utility of this compound lies in its reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward synthesis of a diverse library of derivatives by introducing various functionalities at the 3-position of the piperidine ring. The core synthetic transformations involve the reaction of the bromomethyl group with a range of nucleophiles, such as phenols, amines, and thiols, to generate ether, amine, and thioether linkages, respectively.
Caption: General synthetic workflow for derivatizing this compound.
This synthetic accessibility makes this compound an attractive starting material for generating focused libraries for high-throughput screening against various biological targets.
Comparative Analysis of Potential Biological Activities
Based on the pharmacological profiles of structurally related piperidine derivatives, we can project the potential therapeutic applications of compounds derived from this compound. The two most promising areas are the inhibition of cholinesterases for the treatment of Alzheimer's disease and the modulation of muscarinic acetylcholine receptors.
Cholinesterase Inhibition: A Target for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes to cognitive deficits.[2] Therefore, inhibiting the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy.[3] Piperidine-based structures are common scaffolds for potent cholinesterase inhibitors.[2]
By analogy to known inhibitors, we can hypothesize that derivatives of this compound bearing an aromatic moiety linked via an ether or amine bridge could exhibit significant cholinesterase inhibitory activity. The 1-methylpiperidine core would provide a basic nitrogen atom, which can interact with the anionic subsite of the cholinesterase active site, a feature known to be important for binding.[2]
Table 1: Comparative Cholinesterase Inhibitory Activity of Analogous Piperidine Derivatives
| Compound Class | Representative Structure | Target | IC50 (µM) | Reference |
| 2-Amino-4-phenylthiazole Derivatives | Compound 8a | AChE | 3.54 | [4] |
| 9-Aminoacridine-Dithiocarbamate Hybrids | Compound 4n | BChE | >50% inhibition at 10⁻⁴ M | [3] |
| Benzohydrazide Derivatives | N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0 - 106.8 | [5] |
| Benzohydrazide Derivatives | N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0 - 277.5 | [5] |
Note: The presented data is for structurally related heterocyclic compounds and not direct derivatives of this compound.
Structure-Activity Relationship (SAR) Insights:
From the data on analogous compounds, we can infer potential SAR for this compound derivatives:
-
Aromatic Moiety: The nature and substitution pattern of the aromatic ring attached to the methyl group at the 3-position would likely have a significant impact on potency and selectivity. Electron-withdrawing or bulky groups on the aromatic ring could enhance binding to the enzyme's active site.
-
Linker: The type of linker (ether, amine, etc.) and its length would influence the optimal positioning of the aromatic moiety within the active site gorge.
-
Piperidine Nitrogen: The tertiary amine of the 1-methylpiperidine ring is expected to be crucial for interaction with the anionic site of cholinesterases.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a standard colorimetric method for assessing AChE and BChE inhibition.[4][6]
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.
-
AChE or BChE enzyme solution in buffer.
-
Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BChE in buffer.
-
Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay kept below 1%.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution.
-
Add 50 µL of the respective enzyme solution and incubate at 37 °C for 15 minutes.
-
Add 125 µL of the DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is determined from the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Muscarinic Acetylcholine Receptor (mAChR) Modulation
Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems.[7] They are important targets for a variety of diseases, including overactive bladder, COPD, and neurological disorders.[8][9] Both agonists and antagonists of mAChRs have therapeutic applications. The 1-methylpiperidine scaffold is a classic feature in many muscarinic ligands.
Derivatives of this compound could be designed to interact with different subtypes of muscarinic receptors (M1-M5). The substituent introduced at the 3-position would play a critical role in determining the affinity and selectivity for these receptor subtypes.
Table 2: Comparative Muscarinic Receptor Affinity of Analogous Piperidine Derivatives
| Compound Class | Representative Structure | Target | pKi | Activity | Reference |
| 1,3-Dioxolane Pyrrolidine Derivatives | (-)-3 | hm2 | Modest Selectivity | Partial Agonist | [10] |
| 1,3-Oxathiolane Pyrrolidine Derivatives | (+)-5 | M2 | Fair Selectivity | Partial Agonist | [10] |
| Piperidine Amide Antagonists | 29f | hM5 | IC50 = 10-309 nM | Antagonist | [11] |
Note: The presented data is for structurally related heterocyclic compounds and not direct derivatives of this compound.
Structure-Activity Relationship (SAR) Insights:
Based on studies of other muscarinic ligands, the following SAR principles may apply to derivatives of this compound:
-
Substituent at the 3-position: The size, shape, and electronic properties of the group attached to the methylene at the 3-position will be a primary determinant of affinity and selectivity. Bulky, hydrophobic groups often favor antagonistic activity.
-
Stereochemistry: The stereochemistry at the 3-position of the piperidine ring can have a profound effect on activity. Enantiomerically pure derivatives would likely exhibit different affinities and functional activities.
-
Quaternization of Piperidine Nitrogen: Conversion of the tertiary amine to a quaternary ammonium salt can permanently charge the molecule, which may increase potency but limit blood-brain barrier penetration.
Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay
This protocol outlines a typical procedure for determining the binding affinity of a compound to muscarinic receptors.[10]
-
Membrane Preparation:
-
Homogenize tissue known to express the muscarinic receptor subtype of interest (e.g., rat cortex for a mix of subtypes, or cells transfected with a specific human receptor subtype) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a reaction tube, combine the membrane preparation, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB), and the test compound at various concentrations.
-
Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known muscarinic ligand (e.g., atropine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Determine the Ki value (inhibitory constant) for the test compound using the Cheng-Prusoff equation, which relates the IC50 of the compound to the concentration and affinity of the radioligand.
-
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsi.org [ijpsi.org]
- 3. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Design, synthesis and evaluation of new acetylcholinesterase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study | MDPI [mdpi.com]
- 6. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.ed.ac.uk [journals.ed.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry for the confirmation of 3-(Bromomethyl)-1-methylpiperidine derivatives
An In-Depth Technical Guide to the Mass Spectrometric Confirmation of 3-(Bromomethyl)-1-methylpiperidine Derivatives
A Senior Application Scientist's Comparative Guide
For researchers and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is paramount. This compound and its derivatives are valuable heterocyclic building blocks, prized for their utility in introducing the N-methylpiperidine moiety into complex molecular architectures.[1][2] However, the inherent reactivity of the bromomethyl group presents unique analytical challenges. This guide provides a comparative analysis of mass spectrometry (MS) techniques for the robust confirmation of these compounds, grounded in established analytical principles and field-proven methodologies.
The Analytical Challenge: Reactivity and Stability
The primary challenge in analyzing this compound derivatives lies in the reactive nature of the C-Br bond and the basicity of the piperidine nitrogen.[2] These characteristics dictate the choice of analytical strategy, as thermal instability can be a significant issue in Gas Chromatography (GC), while the basic nitrogen is highly amenable to soft ionization techniques in Liquid Chromatography (LC).
Comparative Overview: GC-MS vs. LC-MS/MS
The initial and most critical decision is the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both are powerful, their suitability for this specific class of compounds differs significantly.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Chromatographic separation of volatile analytes in the gas phase followed by mass analysis.[3] | Chromatographic separation in the liquid phase coupled with mass analysis of the analyte and its fragments.[3] |
| Analyte Volatility | Required. High temperatures in the injector port can cause degradation of thermally labile compounds.[4] | Not required. Ideal for analytes that are non-volatile or prone to thermal decomposition.[3] |
| Derivatization | Often necessary. For polar or non-volatile compounds, derivatization is used to increase volatility and thermal stability.[4][5][6] | Generally not required. The basic nitrogen on the piperidine ring is readily protonated in solution for analysis.[3] |
| Selectivity & Sensitivity | High selectivity, but sensitivity can be limited by analyte degradation or poor volatility. | Very high selectivity and sensitivity (sub-µg/kg levels are achievable), especially with tandem MS.[3] |
| Recommendation | Conditional. Suitable if derivatization is employed to stabilize the molecule, but carries a risk of thermal degradation. | Highly Recommended. The preferred method due to its compatibility with non-volatile, polar, and thermally sensitive molecules. |
The Causality Behind the Choice
LC-MS/MS is fundamentally better suited for this application because it circumvents the primary liability of these molecules: thermal instability. The high temperatures of a GC inlet can induce unwanted reactions, such as elimination or substitution, leading to misidentification. LC-MS/MS analyzes the compound at or near ambient temperature, preserving its structural integrity from injection to detection.[3]
Deep Dive: Ionization Techniques for LC-MS
For LC-MS analysis, the choice of ionization source is the next critical step. The two most common and relevant techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Workflow for Analytical Method Selection
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Validated Experimental Protocols
Trustworthy data comes from robust, validated protocols. Below are detailed starting points for both LC-MS/MS and GC-MS analysis.
Protocol 1: LC-MS/MS for Direct Confirmation (Recommended)
This protocol is adapted from established methods for analyzing substituted piperidines. [3]
-
Sample Preparation:
-
Accurately weigh ~1 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.
-
Perform serial dilutions in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of ~1 µg/mL.
-
Spike with a suitable internal standard (e.g., a stable isotope-labeled analog) if quantitative analysis is required. [3]
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole or Q-TOF):
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full Scan (MS1) from m/z 50-300 to identify the precursor ion (m/z 178/180).
-
MS/MS Mode: Product Ion Scan of the precursor ion.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas (N₂) Flow: 800 L/hr
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
Collision Energy: Optimize by ramping from 10-40 eV to achieve a rich fragmentation spectrum.
-
-
Protocol 2: GC-MS with Derivatization
This protocol is necessary if LC-MS is unavailable and requires chemical modification to enhance stability and volatility. [4][5]
-
Derivatization (Silylation):
-
Rationale: Silylation replaces the active hydrogen on any potential hydrolysis products (forming a hydroxyl group) and can improve chromatographic behavior. [5][6] * In a clean, dry vial, add ~0.5 mg of the sample.
-
Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). [5][6] * Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C (use of a cooled or programmable injector is advised to minimize degradation).
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on concentration.
-
-
Mass Spectrometry Conditions (Electron Ionization - EI):
Data Interpretation: Beyond the Spectrum
Confirmation is a multi-faceted process:
-
Isotopic Pattern: The 1:1 doublet peak separated by 2 m/z units in the molecular ion region is a definitive indicator of a single bromine atom.
-
Fragmentation Consistency: The observed MS/MS fragments must logically correspond to the proposed structure based on established fragmentation rules for piperidines. [9][10]* Database Matching: For GC-MS, the EI spectrum should provide a high-quality match (>80%) in a reputable database like the NIST Mass Spectral Library. [7]For LC-MS/MS, databases like mzCloud are becoming increasingly valuable for matching experimental spectra. [11][12]* Orthogonal Confirmation: While MS is powerful, it should ideally be used in conjunction with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for complete and unambiguous structural elucidation.
Conclusion and Recommendations
For the definitive confirmation of this compound derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the superior and recommended methodology. It directly addresses the compound's inherent chemical liabilities by avoiding thermal stress and leveraging the basicity of the piperidine nitrogen for sensitive ionization. The resulting MS/MS spectrum provides a high-confidence structural fingerprint.
While GC-MS is a viable alternative, it necessitates a carefully optimized derivatization step to ensure the analyte's integrity during analysis. The choice ultimately depends on available instrumentation, but for ensuring the highest degree of confidence in pharmaceutical development and research, the gentler, more direct approach of LC-MS/MS is unparalleled.
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Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Comparative Guide to the In Vitro Evaluation of Novel 3-(Bromomethyl)-1-methylpiperidine Derivatives
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with biological targets.[2] The starting scaffold, this compound, is a particularly valuable synthetic building block. Its reactive bromomethyl group provides a versatile handle for introducing diverse functional groups, enabling the rapid generation of compound libraries for pharmacological screening.[3]
This guide, intended for drug development professionals, provides a comparative framework for the initial in vitro assessment of novel compounds derived from this scaffold. We will move beyond rote protocols to explain the causal-driven choices in experimental design. Our focus will be on two high-impact screening areas: acetylcholinesterase (AChE) inhibition, a key target in Alzheimer's disease therapy, and cytotoxicity, a fundamental measure for both anticancer potential and general toxicity.[4][5] By comparing hypothetical derivatives against established standards, we will illustrate how to generate robust, decision-guiding data.
Part 1: Comparative Analysis of Acetylcholinesterase (AChE) Inhibition
Expert Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[4] Acetylcholinesterase (AChE) is the primary enzyme responsible for ACh degradation.[4] Therefore, inhibiting AChE is a major therapeutic strategy. Piperidine-based drugs, such as Donepezil, are highly successful AChE inhibitors, making this a logical and promising area of investigation for new piperidine derivatives.[4][6]
Compounds for Comparison
For this analysis, we will compare two hypothetical compounds derived from this compound against the well-established AChE inhibitor, Donepezil.
-
Compound A (Cpd-A): A derivative with a simple aromatic substitution.
-
Compound B (Cpd-B): A derivative with a more complex, bulky substituent designed to explore interactions with the peripheral anionic site of AChE.
-
Donepezil: A potent, selective, and clinically used AChE inhibitor serving as the positive control.[6]
Experimental Protocol: Ellman's Method for AChE Activity
The Ellman's method is a robust and widely adopted colorimetric assay for measuring AChE activity.[4] Its trustworthiness stems from a direct enzymatic reaction that produces a quantifiable color change.
Principle of Causality: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored anion 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity. An inhibitor will slow this rate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0). This pH is optimal for AChE activity and the reaction of TNB.
-
Prepare stock solutions of test compounds (Cpd-A, Cpd-B) and Donepezil in DMSO. Subsequently, dilute them in the phosphate buffer to various working concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced enzyme inhibition.[7]
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 10 mM ATCh solution in phosphate buffer.
-
Prepare a solution of AChE (e.g., from electric eel) in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
25 µL of the test compound dilution (or Donepezil). For the control (100% activity), add 25 µL of buffer (with DMSO if used as a vehicle).
-
125 µL of 10 mM DTNB solution.
-
25 µL of the AChE enzyme solution.
-
-
Mix gently and incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 25 µL of 10 mM ATCh solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis and Presentation
The rate of reaction (V) is determined from the linear portion of the absorbance vs. time plot.
-
Percentage Inhibition Calculation:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Where V_control is the rate of the reaction without any inhibitor and V_inhibitor is the rate in the presence of the test compound.
-
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[8] It is a key measure of a drug's potency.[9] Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Table 1: Comparative AChE Inhibitory Activity
| Compound | IC₅₀ (µM) ± SD | Selectivity (AChE vs. BuChE) |
| Cpd-A | 12.55 ± 1.1 | ~15-fold |
| Cpd-B | 0.89 ± 0.07 | ~150-fold |
| Donepezil (Control) | 0.057 ± 0.005 | >1000-fold[6] |
| Data are hypothetical means from three independent experiments. |
Visualization of AChE Inhibition Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide outlines a logical, evidence-based approach to the initial in vitro characterization of novel compounds derived from the this compound scaffold. Based on our hypothetical data, Compound B demonstrates superior potency in both AChE inhibition (IC₅₀ = 0.89 µM) and cancer cell cytotoxicity (IC₅₀ = 8.4 µM) compared to Compound A. Furthermore, its higher Selectivity Index (11.3 vs. 3.5) suggests it is a more promising candidate for further development as a potential anticancer agent.
These comparative assays provide the foundational data needed for establishing a structure-activity relationship (SAR). The significant increase in activity for Compound B suggests that its bulkier substituent may form more favorable interactions with the target enzyme and cellular components. The next logical steps in the drug discovery pipeline would involve expanding the panel of cell lines, exploring the mechanism of cell death (e.g., via apoptosis assays), and conducting further lead optimization to improve potency and selectivity before moving to more complex biological models.
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A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking 3-(Bromomethyl)-1-methylpiperidine
Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is one of the most ubiquitous non-aromatic heterocycles found in pharmaceuticals, present in numerous classes of drugs approved by the FDA.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold that can improve physicochemical properties such as solubility and basicity, while also providing distinct three-dimensional exit vectors for building molecular complexity.[3][4] Consequently, functionalized piperidine building blocks are indispensable tools for medicinal chemists.
Among these, 3-(Bromomethyl)-1-methylpiperidine stands out as a key synthetic intermediate. Its structure combines the robust piperidine core with a reactive bromomethyl group, offering a reliable handle for introducing the 1-methylpiperidine-3-yl)methyl moiety into target molecules, primarily through nucleophilic substitution reactions.[5] This guide provides an in-depth comparison of this compound against its common alternatives, supported by experimental insights and protocols to inform rational selection in a research and development setting.
Section 1: Synthetic Accessibility of Key Intermediates
The practical utility of a building block begins with its synthesis. The choice of an intermediate is often influenced by its accessibility, cost, and the scalability of its preparation. Here, we compare the primary synthetic routes to 3-(halomethyl) and 3-(sulfonyloxymethyl) piperidine derivatives.
The most common pathways start from either a precursor alcohol, 3-(hydroxymethyl)-1-methylpiperidine, or through the direct functionalization of 1,3-dimethylpiperidine.[5]
-
From 3-(Hydroxymethyl)-1-methylpiperidine: This is the most versatile route. The hydroxyl group, being a poor leaving group, must first be activated.
-
Halogenation: Treatment with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) provides the corresponding bromomethyl and chloromethyl derivatives. This is a standard, high-yielding transformation.
-
Sulfonylation: Reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base yields the highly reactive mesylate and tosylate esters, respectively.
-
-
From 1,3-Dimethylpiperidine: This route utilizes free-radical halogenation, typically with N-Bromosuccinimide (NBS), to selectively brominate the methyl group at the 3-position. While direct, this method requires careful control to achieve the desired regioselectivity, as radical abstraction can potentially occur at other positions.[5]
The conversion from the precursor alcohol is generally preferred for its versatility in creating a range of intermediates (chlorides, bromides, mesylates) from a single common starting material.
Caption: Synthetic routes to key 3-substituted-1-methylpiperidine intermediates.
Section 2: Head-to-Head Performance Benchmarking
The core function of these intermediates is to act as electrophiles in Sₙ2 reactions. Their performance is judged on reactivity, stability, and cost-effectiveness. The choice of leaving group (Cl, Br, OMs) is the primary determinant of their reactivity profile.
| Feature | 3-(Chloromethyl)- | 3-(Bromomethyl)- | 3-(Mesyloxymethyl)- |
| Relative Reactivity | Good | Excellent | Excellent / High |
| Leaving Group Ability | Moderate (Cl⁻) | Good (Br⁻) | Excellent (MsO⁻) |
| Typical Reaction Temp. | Room Temp to Elevated | 0 °C to Room Temp | 0 °C to Room Temp |
| Stability / Shelf-Life | High | Good | Moderate (Hydrolysis sensitive) |
| Relative Cost | Low | Moderate | Moderate to High |
| Key Advantage | Cost-Effective | Balanced Reactivity & Stability | Highest Reactivity |
| Key Disadvantage | Slower Reactions | Higher Cost than Chloride | Potential Instability |
Analysis of Performance Metrics:
-
Reactivity (The "Why"): The reactivity in Sₙ2 reactions is dictated by the leaving group's ability to stabilize the negative charge after bond cleavage.
-
Chloride (Cl⁻) is a reasonably good leaving group, but the C-Cl bond is stronger than the C-Br bond, resulting in slower reaction kinetics. Reactions often require heating to proceed at a practical rate.
-
Bromide (Br⁻) is a better leaving group than chloride because it is a larger, more polarizable ion that can better stabilize the negative charge. This makes this compound significantly more reactive than its chloro- counterpart, often allowing reactions to proceed efficiently at room temperature.[5][6]
-
Mesylate (MsO⁻) is an excellent leaving group due to the extensive resonance stabilization of the negative charge across the sulfonyl group. This makes mesylates highly reactive, often comparable to or exceeding the reactivity of bromides.
-
-
Stability and Handling: While high reactivity is desirable, it must be balanced with practical stability.
-
The chloromethyl derivative is typically very stable and has a long shelf-life.
-
This compound offers a good balance, being sufficiently stable for storage under standard laboratory conditions while being highly reactive.[7]
-
Mesylates are often more sensitive to moisture and can hydrolyze over time. They are sometimes prepared in situ or used shortly after synthesis.
-
-
Economic Considerations: In drug development and large-scale synthesis, cost is a critical factor. Chlorides are almost always the most cost-effective option due to the low cost of chlorinating agents. Bromides and sulfonyl chlorides are more expensive, making their derivatives pricier.
Section 3: Experimental Protocols and Workflow
To provide a practical context, we present a detailed protocol for a representative N-alkylation reaction, a common application for these intermediates.[8][9] The principles described are broadly applicable to reactions with other nucleophiles (e.g., thiols, phenols).
General Experimental Workflow
The workflow for using these intermediates in an Sₙ2 reaction is straightforward and follows a logical progression from setup to analysis.
Caption: Standard workflow for N-alkylation using a piperidine-based electrophile.
Protocol 1: N-Alkylation using this compound
This protocol details the alkylation of a generic secondary amine, such as piperidine, to form a tertiary amine.
-
Materials:
-
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous acetonitrile to form a stirrable slurry (approx. 0.1 M concentration relative to the amine).
-
Addition of Electrophile: Add this compound hydrobromide (1.05 eq.) to the mixture in one portion. Causality Note: The hydrobromide salt is often used for its superior stability; the base (K₂CO₃) neutralizes the HBr and the HBr generated in the reaction.[6]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-8 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Upon completion, filter the mixture to remove the inorganic salts, washing the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic species.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.
-
Protocol 2: Comparative N-Alkylation with 3-(Chloromethyl)-1-methylpiperidine
This protocol highlights the necessary adjustments when using the less reactive chloro- derivative.
-
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Addition of Electrophile: Add 3-(Chloromethyl)-1-methylpiperidine hydrochloride (1.05 eq.) to the mixture.
-
Reaction: Stir the mixture vigorously and heat to 60-80 °C. Causality Note: The increased temperature is necessary to overcome the higher activation energy associated with cleaving the stronger C-Cl bond.
-
Monitoring: Monitor the reaction progress until completion (typically 8-24 hours).
-
Follow workup and purification steps 6-9 from Protocol 1.
-
Conclusion and Recommendations
This compound serves as a highly effective and reliable synthetic intermediate for the introduction of the (1-methylpiperidin-3-yl)methyl fragment. Its performance profile represents a well-optimized balance between reactivity, stability, and accessibility.
-
Choose this compound when:
-
Reliable and efficient reactions at or near room temperature are desired.
-
A good balance between cost and performance is needed for research and development scale.
-
The nucleophile is sensitive to high temperatures.
-
-
Consider the alternatives when:
-
3-(Chloromethyl)-1-methylpiperidine: Cost is the primary driver, and longer reaction times or higher temperatures are acceptable, particularly for large-scale manufacturing.
-
3-(Mesyloxymethyl)-1-methylpiperidine: Maximum reactivity is required for unreactive nucleophiles, and potential stability issues or higher costs are not prohibitive.
-
By understanding the distinct advantages and limitations of each intermediate, researchers can make informed, rational decisions that optimize their synthetic strategies for efficiency, cost, and overall success.
References
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Boyd, S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
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Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:41886-04-8 | this compound(SALTDATA: HBr). Retrieved from [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
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Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Retrieved from [Link]
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Vasilev, V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]
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National Institutes of Health. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. Retrieved from [Link]
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ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]
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National Institutes of Health. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH. Retrieved from [Link]
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Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]
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ResearchGate. (2023). a) Different modalities of piperidine-containing drugs and drug candidates.... Retrieved from [Link]
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Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Bromomethyl)-1-methylpiperidine
This guide provides essential, step-by-step procedures for the proper disposal of 3-(Bromomethyl)-1-methylpiperidine and its salts (e.g., hydrobromide). Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Part 1: Core Directive - Understanding the Compound
This compound is a halogenated organic compound. Its structure, featuring a reactive bromomethyl group and a piperidine ring, dictates its chemical properties and informs the necessary handling and disposal precautions. The hydrobromide salt is a solid that poses a significant risk of severe skin burns and eye damage upon contact[1]. Due to its classification as a brominated organic material, it is subject to stringent hazardous waste regulations[2][3]. The primary principle for its disposal is to prevent its release into the environment and to ensure it is managed by licensed professionals equipped for hazardous chemical destruction[4][5].
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Hazard Identification and Risk Assessment
The first step in safe disposal is a thorough understanding of the risks. The primary hazards associated with this compound hydrobromide are its severe corrosive effects on skin and eyes[1]. The causality here is the compound's ability to react with biological tissues, causing chemical burns. As a halogenated organic compound, improper disposal can lead to the formation of persistent and toxic environmental pollutants.
Table 1: Hazard Profile of this compound Hydrobromide
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[1] | Danger | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310[1] |
| Serious Eye Damage | Category 1: Causes serious eye damage.[1] | Danger | P280, P305+P351+P338, P310[1] |
| Environmental Hazard | Halogenated organic compounds can have long-lasting, harmful effects on aquatic life. | Warning | P273 |
| Regulatory Status | Classified as a halogenated organic waste, subject to specific EPA disposal regulations.[2][6] | N/A | P501[1] |
Core Disposal Protocol: A Self-Validating System
The following protocol is designed to create a closed-loop system of accountability from the point of generation to final disposal, minimizing risk at every stage.
The "Why": The fundamental principle of hazardous waste management is segregation. Mixing halogenated organic waste with non-halogenated solvents complicates and significantly increases the cost of disposal, as the entire mixture must be treated as halogenated waste[7][8]. Cross-contamination with incompatible chemicals can also lead to dangerous reactions.
Procedure:
-
Designate a Specific Waste Container: Use a dedicated, properly labeled container for this compound waste. This includes contaminated consumables like gloves, weigh boats, and pipette tips.
-
Maintain Separation: Collect this waste separately from all other waste streams, especially non-halogenated organic solvents and aqueous waste[2][8].
-
Solid vs. Liquid: If generating both solid waste (e.g., unused reagent) and solutions, use separate, clearly labeled containers for each.
The "Why": The container is the primary barrier preventing chemical release. Proper labeling is a regulatory requirement and essential for communicating hazards to everyone in the laboratory and to waste management personnel.
Procedure:
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap. Ensure the container material is compatible with brominated organic compounds[9].
-
Attach a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label to the container[9].
-
Complete the Label: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (and its salt form, if applicable). Do not use abbreviations[8].
-
The specific hazards (e.g., "Corrosive," "Environmental Hazard").
-
The date accumulation started.
-
The "Why": Storing waste at or near the point of generation under controlled conditions minimizes the risk of spills and unauthorized access.
Procedure:
-
Location: Store the waste container in a designated SAA, which must be under the control of the laboratory personnel.
-
Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.
-
Segregation: Store it away from incompatible materials, particularly strong oxidizing agents and acids[10][11].
-
Container Management: Keep the waste container closed at all times except when adding waste[8].
The "Why": this compound is not suitable for sewer or standard trash disposal. It requires destruction via high-temperature incineration at a licensed facility equipped with flue gas scrubbing to handle halogenated compounds[4][12]. This is the only way to ensure complete destruction and prevent environmental contamination.
Procedure:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide Documentation: Have the completed hazardous waste label and any other required documentation ready for the EHS personnel.
-
Do Not Attempt On-Site Treatment: Never attempt to neutralize or chemically treat this waste yourself. Such procedures can be dangerous and may violate regulations. The recommended method is disposal via a licensed professional waste disposal service[5].
PART 3: VISUALIZATION & FORMATTING
Experimental Protocols: Emergency Procedures
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves[9]. A face shield is also recommended[9].
-
Contain the Spill: For solid spills, use dry cleanup procedures to avoid generating dust[1]. Carefully sweep up the material. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand[13].
-
Absorb and Collect: Carefully add the absorbent material to the spill, working from the outside in[13]. Once absorbed, scoop the material into your designated hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.
-
Personnel Decontamination:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower[1]. Seek immediate medical attention[1].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[1]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
-
-
Equipment Decontamination:
-
Wipe surfaces and equipment with a solvent like ethanol or isopropanol to remove residual chemical, followed by a thorough wash with soap and water.
-
All wipes and cleaning materials must be collected as hazardous waste.
-
Diagrams and Workflows
Caption: Disposal decision workflow for this compound.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. bucknell.edu [bucknell.edu]
- 3. epa.gov [epa.gov]
- 4. echemi.com [echemi.com]
- 5. angenechemical.com [angenechemical.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. canyoncomponents.com [canyoncomponents.com]
- 11. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. qmul.ac.uk [qmul.ac.uk]
Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for 3-(Bromomethyl)-1-methylpiperidine
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling potent reagents such as 3-(Bromomethyl)-1-methylpiperidine, a comprehensive understanding and application of personal protective equipment (PPE) is not merely a procedural formality but the bedrock of a secure research environment. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, ensuring both personal safety and the validity of your experimental outcomes.
The Criticality of Proper PPE: Understanding the Hazard
This compound and its hydrobromide salt are classified as hazardous materials, primarily noted for causing severe skin burns and serious eye damage.[1] The piperidine moiety, a common scaffold in pharmaceutical development, can, with certain substitutions, exhibit corrosive and irritant properties. The bromomethyl group introduces an alkylating potential, which warrants careful handling to prevent unwanted reactions and biological exposure. Therefore, the selection and use of appropriate PPE are paramount to mitigate these risks.
Hazard Profile at a Glance
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B) | [1] |
| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1) | [1] |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [2] |
| Respiratory Irritation | May cause respiratory irritation | [2] |
Your Armor in the Lab: Selecting the Right PPE
A multi-layered approach to PPE is essential when working with this compound. This ensures comprehensive protection against various routes of exposure.
Hand Protection: Your First Line of Defense
-
Requirement : Double-gloving with chemotherapy-rated nitrile gloves is the recommended standard.[3][4] The inner glove should be tucked under the cuff of the lab coat, while the outer glove cuff should extend over the lab coat sleeve.
-
The Rationale : Double-gloving provides an additional barrier against potential tears or micropunctures in the outer glove. Nitrile offers good chemical resistance to a broad range of chemicals. Regularly inspect gloves for any signs of degradation or puncture before and during use.[5] Change the outer glove every 30 minutes or immediately upon contamination.[3]
Eye and Face Protection: Shielding Against Splashes and Aerosols
-
Requirement : Chemical splash goggles are mandatory at all times.[5] When there is a significant risk of splashing, a full-face shield must be worn in addition to the goggles.[5][6]
-
The Rationale : this compound can cause severe and irreversible eye damage.[1] Standard safety glasses do not provide a complete seal around the eyes and are insufficient. Goggles protect against splashes from all angles, and a face shield offers a broader barrier for the entire face.
Body Protection: Preventing Dermal Contact
-
Requirement : A polyethylene-coated, disposable gown is required.[3][7] This gown should be long-sleeved with tight-fitting cuffs and should close in the back.[7]
-
The Rationale : A standard cotton lab coat is not impervious to liquids and can absorb chemical splashes, holding them against the skin. A poly-coated gown provides a liquid-resistant barrier, preventing dermal exposure.[3]
Respiratory Protection: A Precautionary Measure
-
Requirement : Work with this compound should always be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][8] In situations where a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used.[3][9]
-
The Rationale : While the primary hazards are dermal and ocular, inhalation of aerosols or dusts can cause respiratory tract irritation.[2] The use of a fume hood is an engineering control that provides the primary level of protection against inhalation.
Operational Plan: A Step-by-Step Guide to Safety
Adherence to a strict, procedural workflow for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and exposure.
Donning PPE: A Deliberate Sequence
-
Preparation : Before entering the laboratory, ensure all necessary PPE is available and inspected for any defects.
-
Shoe and Hair Covers : Don shoe covers and a hair/beard cover.
-
Inner Gloves : Put on the first pair of nitrile gloves.
-
Gown : Don the disposable gown, ensuring it is fully secured in the back.
-
Outer Gloves : Put on the second pair of nitrile gloves, making sure the cuffs are pulled over the sleeves of the gown.
-
Respiratory Protection : If required, perform a seal check and don your respirator.
-
Eye and Face Protection : Put on your chemical splash goggles, followed by a face shield.
Doffing PPE: A Contamination-Conscious Removal
The removal of PPE is a critical step where cross-contamination can easily occur. This process should be performed slowly and deliberately.
-
Outer Gloves : Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare hands.
-
Face Shield and Goggles : Remove the face shield and goggles from the back of your head.
-
Gown : Remove the gown by rolling it down and away from your body, turning it inside out as you go.
-
Inner Gloves : Remove the inner pair of gloves.
-
Shoe and Hair Covers : Remove shoe covers and your hair cover.
-
Respirator : If worn, remove your respirator last.
-
Hand Hygiene : Immediately wash your hands thoroughly with soap and water.[5]
Disposal Plan: Managing Contaminated Materials
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Waste Segregation : All contaminated PPE, including gloves, gowns, and any cleaning materials from spills, should be placed in a designated, clearly labeled hazardous waste container.[10]
-
Container Management : The hazardous waste container should be kept closed except when adding waste.[11] Ensure the container is compatible with the waste it will hold.
-
Empty Chemical Containers : The original container of this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[11] For a highly toxic compound like this, it is best practice to collect all three rinsates as hazardous waste.[11]
-
Final Disposal : Follow your institution's and local regulations for the final disposal of hazardous chemical waste.[1] This typically involves collection by a licensed chemical waste disposal company.
By adhering to these rigorous PPE protocols, you are not only protecting yourself from the immediate hazards of this compound but also fostering a culture of safety and excellence within your research environment.
References
- Apollo Scientific. (2022, May 15). 3-(Bromomethyl)
- Benchchem. Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
- Benchchem. Proper Disposal of 1,3-Bis(bromomethyl)
- Cole-Parmer.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Echemi. This compound(SALTDATA: HBr)
- Fisher Scientific.
- HALYARD. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.
- Jubilant Ingrevia Limited.
- MedchemExpress.com. (2025, December 23).
- OHS Insider. What PPE Should Workers Use for Handling Cytotoxic Drugs?.
- POGO Satellite Manual. Personal Protective Equipment.
- PubMed Central. Safe handling of hazardous drugs.
- Sigma-Aldrich.
- Sigma-Aldrich.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. workwearsolutions.net [workwearsolutions.net]
- 4. pogo.ca [pogo.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halyardhealth.com [halyardhealth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. ohsinsider.com [ohsinsider.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




